2,6-Bis(4-chlorophenyl)aniline Exhibits Intermediate Lipophilicity and Steric Profile vs. 4-Fluoro, 4-Bromo, and 4-Methyl Analogues, Enabling Predictable Phase Partitioning and Membrane Permeability
The computed partition coefficient (LogP) of 2,6-bis(4-chlorophenyl)aniline is 6.49, positioning it between the less lipophilic 4-fluoro analogue (LogP estimated at ~4.8, based on π(4-F) = +0.14 vs. π(4-Cl) = +0.71 per phenyl ring) and the more lipophilic 4-bromo analogue (LogP estimated at ~6.8, π(4-Br) = +0.86) [1] . This intermediate LogP value translates to an approximately 50-fold difference in octanol-water partitioning relative to the 4-fluoro derivative and a ~2-fold difference relative to the 4-bromo derivative, directly impacting passive membrane permeability, tissue distribution, and bioaccumulation potential in both pharmacological screening and environmental fate assessment .
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 6.49 (computed via fragment-based method) |
| Comparator Or Baseline | 2,6-Bis(4-fluorophenyl)aniline: LogP estimated at ~4.8; 2,6-bis(4-bromophenyl)aniline: LogP estimated at ~6.8; 2,6-diphenylaniline: LogP estimated at ~4.8 (π(H) = 0) [1] |
| Quantified Difference | Target compound is ~1.7 LogP units above 4-fluoro analogue (~50× more lipophilic); ~0.3 LogP units below 4-bromo analogue (~2× less lipophilic); ~1.7 LogP units above unsubstituted diphenyl analogue. |
| Conditions | Computed using fragment-based LogP prediction (ChemSrc). π values derived from the aromatic substituent constant system of Hansch and Leo [1] . |
Why This Matters
The intermediate LogP of the 4-chloro derivative provides a balanced lipophilicity profile that avoids the excessive membrane retention associated with the 4-bromo analogue while maintaining sufficient permeability to cross biological membranes, making it the preferred choice for cell-based assays and in vivo pharmacokinetic studies where 4-fluoro analogues may be too polar and 4-bromo analogues may accumulate non-specifically.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition Coefficients and Their Uses. Chem. Rev. 1971, 71 (6), 525–616. View Source
